molecular formula C20H25N3O4 B2393456 3-[(4-methylphenyl)methyl]-8-(oxolane-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021251-96-6

3-[(4-methylphenyl)methyl]-8-(oxolane-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2393456
CAS No.: 1021251-96-6
M. Wt: 371.437
InChI Key: JASKRQVEYBXWEL-UHFFFAOYSA-N
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Description

3-[(4-methylphenyl)methyl]-8-(oxolane-2-carbonyl)-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methylphenyl)methyl]-8-(oxolane-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the tetrahydrofuran-2-carbonyl group: This step involves the reaction of the spirocyclic intermediate with tetrahydrofuran-2-carbonyl chloride under basic conditions.

    Attachment of the 4-methylbenzyl group: This is typically done through a nucleophilic substitution reaction using 4-methylbenzyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(4-methylphenyl)methyl]-8-(oxolane-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(4-methylphenyl)methyl]-8-(oxolane-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

    Medicinal Chemistry: This compound is being investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: The spirocyclic structure of this compound makes it a candidate for use in the development of new materials with unique properties.

    Chemical Biology: Researchers are exploring the use of this compound as a probe to study various biological processes.

Mechanism of Action

The mechanism of action of 3-[(4-methylphenyl)methyl]-8-(oxolane-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diazaspiro[4.5]decane-2,4-dione: This compound shares the spirocyclic core but lacks the 4-methylbenzyl and tetrahydrofuran-2-carbonyl groups.

    2-Azaspiro[4.5]decane derivatives: These compounds have similar spirocyclic structures but differ in the substituents attached to the core.

Uniqueness

3-[(4-methylphenyl)methyl]-8-(oxolane-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to the combination of its spirocyclic core with the 4-methylbenzyl and tetrahydrofuran-2-carbonyl groups. This unique structure contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

3-[(4-methylphenyl)methyl]-8-(oxolane-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-14-4-6-15(7-5-14)13-23-18(25)20(21-19(23)26)8-10-22(11-9-20)17(24)16-3-2-12-27-16/h4-7,16H,2-3,8-13H2,1H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASKRQVEYBXWEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3(CCN(CC3)C(=O)C4CCCO4)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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